Carbamic acid, (1-(butoxymethylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, ethyl ester
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Overview
Description
O-Butyl-1-(ethoxycarbonyl)amino(perfluoro-1-methylethyl)methylphsphinate is a complex organophosphorus compound with the molecular formula C11-H18-F6-N-O4-P and a molecular weight of 373.27 . This compound is known for its unique chemical structure, which includes a perfluorinated group, making it highly stable and resistant to degradation.
Preparation Methods
The synthesis of O-Butyl-1-(ethoxycarbonyl)amino(perfluoro-1-methylethyl)methylphsphinate involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often involve the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .
Chemical Reactions Analysis
O-Butyl-1-(ethoxycarbonyl)amino(perfluoro-1-methylethyl)methylphsphinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In industry, it is used in the production of specialized materials and coatings .
Mechanism of Action
The mechanism of action of O-Butyl-1-(ethoxycarbonyl)amino(perfluoro-1-methylethyl)methylphsphinate involves its interaction with specific molecular targets and pathways. The perfluorinated group in its structure contributes to its high stability and resistance to degradation, making it effective in various applications .
Comparison with Similar Compounds
Similar compounds to O-Butyl-1-(ethoxycarbonyl)amino(perfluoro-1-methylethyl)methylphsphinate include other organophosphorus compounds with perfluorinated groups. These compounds share similar stability and resistance to degradation but may differ in their specific chemical properties and applications . The uniqueness of O-Butyl-1-(ethoxycarbonyl)amino(perfluoro-1-methylethyl)methylphsphinate lies in its specific molecular structure, which provides distinct advantages in certain applications .
Biological Activity
Carbamic acid derivatives, particularly the compound (1-(butoxymethylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, ethyl ester , have garnered attention in pharmacology due to their diverse biological activities and therapeutic potential. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound is a carbamate derivative characterized by a complex molecular structure that includes phosphinyl and trifluoromethyl groups. Its unique structure contributes to its stability and reactivity, making it a candidate for various biological applications.
Carbamate compounds are known for their ability to interact with biological systems through several mechanisms:
- Enzyme Inhibition : Carbamates can inhibit enzymes by forming stable complexes with active sites. This property is particularly relevant in the context of proteases and other enzymes involved in metabolic pathways .
- Cell Membrane Permeability : The structural features of carbamates allow them to penetrate cell membranes effectively, facilitating their action within cellular environments .
- Hydrolysis Pathways : The hydrolysis of carbamate esters leads to the release of biologically active amines or acids, which can further engage in biological activities .
Antitumor Activity
Research has indicated that carbamate derivatives can exhibit significant antitumor properties. For instance, modifications to the structure can enhance potency against various cancer cell lines. A study highlighted that substituting certain groups in carbamate structures increased their antitumor efficacy by up to 50 times compared to their parent compounds .
Toxicological Profile
The toxicological assessment of carbamic acid derivatives reveals several adverse effects at high doses:
- Hematological Effects : Studies have shown that exposure to high doses (e.g., 3300 ppm) resulted in leukopenia and lymphopenia in animal models . This suggests potential implications for immune function.
- Organ Toxicity : Significant organ damage was observed at elevated concentrations, including nephropathy and cardiomyopathy in rodent models . These findings necessitate careful consideration of dosage in therapeutic applications.
Reproductive and Developmental Toxicity
Research indicates that high doses of this compound can lead to reproductive toxicity. For example, embryonic losses were noted when pregnant mice were administered the compound at critical stages of gestation . Such effects underscore the importance of evaluating reproductive safety in drug development.
Case Studies and Research Findings
Properties
CAS No. |
133611-25-3 |
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Molecular Formula |
C11H18F6NO4P |
Molecular Weight |
373.23 g/mol |
IUPAC Name |
ethyl N-[2-[butoxy(methyl)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate |
InChI |
InChI=1S/C11H18F6NO4P/c1-4-6-7-22-23(3,20)9(10(12,13)14,11(15,16)17)18-8(19)21-5-2/h4-7H2,1-3H3,(H,18,19) |
InChI Key |
NOJKENVRJDSSCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C)C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC |
Origin of Product |
United States |
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